REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:11][N:10]=2)=[CH:5][CH:4]=1.Br.O>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:11][N:10]=2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NC=C(C=C1)CCCCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with chloroform
|
Type
|
WASH
|
Details
|
After washing the
|
Type
|
EXTRACTION
|
Details
|
extract three times with water
|
Type
|
CUSTOM
|
Details
|
the chloroform was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixture of acetone and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1=NC=C(C=C1)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.029 mol | |
AMOUNT: MASS | 8.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |